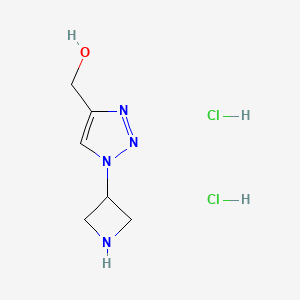

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an azetidine ring, which is a four-membered cyclic amine, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of these functional groups could potentially impart certain chemical properties to the compound, such as reactivity towards acids and bases, and the ability to participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the azetidine and 1,2,3-triazole rings, as well as the placement of the methanol group. These factors would influence the compound’s stereochemistry and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by factors such as its molecular structure, the functional groups present, and its stereochemistry. These could include properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用

Catalytic Applications

Huisgen 1,3-Dipolar Cycloadditions : The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forms a stable complex with CuCl, which is a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, requiring low catalyst loadings and short reaction times at room temperature, and is compatible with free amino groups (Ozcubukcu et al., 2009).

C3-Symmetric Tris(Triazolyl)Methanol Ligands : Tris(1,2,3-triazol-4-yl)methanols and derivatives (TTM ligands) are valuable in transition metal-mediated reactions. They are constructed through regioselective, one-pot triple [3+2] cycloaddition of azides and alkynes. These ligands have applications in synthesis and catalysis, both in homogeneous systems and when heterogenized on supports like polystyrene and magnetic nanoparticles (Etayo et al., 2016).

Synthesis and Transformation

Synthesis of Aziridine-Triazole Hybrid Derivatives : Novel aziridine-1,2,3-triazole hybrid derivatives have been synthesized for anticancer activity evaluation. These compounds exhibit significant potential in cancer treatment, highlighting the diverse applications of 1,2,3-triazoles in medicinal chemistry (Dong et al., 2017).

Transformation to Functionalized Piperazines and 1,4-Diazepanes : Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been transformed into novel compounds with potential pharmacological applications. This research demonstrates the versatility of azetidin-3-yl triazoles in synthesizing complex organic structures (Dekeukeleire et al., 2012).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Derivatives of 1,2,3-triazoles, such as BTM and PTM, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the triazole ring's ability to interact with the steel surface, preventing corrosion (Ma et al., 2017).

Antimicrobial and Anticonvulsant Activities

Antibacterial and Antifungal Activities : Certain derivatives of 1,2,3-triazoles have been shown to exhibit moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Rajasekaran et al., 2006).

Anticonvulsant Activity : Some 1,2,3-triazole derivatives have demonstrated excellent anticonvulsant properties, indicating their potential in developing new treatments for seizure disorders (Rajasekaran et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLXUKQPSUWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)

![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)